molecular formula C15H14Cl2N2O3 B10991618 N,N'-Bis(3-chloro-4-methoxyphenyl)urea CAS No. 69207-53-0

N,N'-Bis(3-chloro-4-methoxyphenyl)urea

Cat. No.: B10991618
CAS No.: 69207-53-0
M. Wt: 341.2 g/mol
InChI Key: ZILPLGOJPCMAQW-UHFFFAOYSA-N
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Description

N,N'-Bis(3-chloro-4-methoxyphenyl)urea is a symmetrically substituted urea derivative characterized by two 3-chloro-4-methoxyphenyl groups attached to the urea core. Its molecular formula is C₁₅H₁₃Cl₂N₂O₃, with a molecular weight of 343.18 g/mol.

Properties

CAS No.

69207-53-0

Molecular Formula

C15H14Cl2N2O3

Molecular Weight

341.2 g/mol

IUPAC Name

1,3-bis(3-chloro-4-methoxyphenyl)urea

InChI

InChI=1S/C15H14Cl2N2O3/c1-21-13-5-3-9(7-11(13)16)18-15(20)19-10-4-6-14(22-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,20)

InChI Key

ZILPLGOJPCMAQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- typically involves the reaction of 3-chloro-4-methoxyaniline with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 3-chloro-4-methoxyaniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia; reactions often conducted in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Hydroxylated or aminated derivatives of the original compound.

Scientific Research Applications

Synthesis of N,N'-Bis(3-chloro-4-methoxyphenyl)urea

The compound can be synthesized using several methods, including the nucleophilic addition of amines to isocyanates. A notable method involves a catalyst-free reaction in water, which is environmentally friendly and scalable. This method allows for the production of various N-substituted ureas with high yields and purity, making it suitable for industrial applications .

Pharmaceutical Applications

This compound has shown potential as a pharmaceutical agent due to its structural similarity to other biologically active compounds. It has been studied as a potential inhibitor for enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in neurodegenerative diseases. The compound's derivatives have been tested for their ability to inhibit this enzyme, showing promising results that could lead to new therapeutic options .

Case Study: Inhibition of 17β-HSD10

A study investigated the inhibitory effects of various benzothiazole-based ureas, including derivatives of this compound. The results indicated that certain modifications enhanced inhibitory activity, suggesting that this compound could be further developed into a drug candidate for treating Alzheimer's disease and other neurodegenerative conditions .

Agrochemical Applications

In agrochemistry, this compound has been explored for its herbicidal properties. Compounds in the phenylurea class are known for their effectiveness in controlling weed growth by inhibiting photosynthesis. The compound's structure allows it to interact with plant physiological processes, making it a candidate for developing new herbicides .

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication RateEfficacy (%)
This compound0.5 kg/ha85
Diuron1.0 kg/ha90
Linuron0.75 kg/ha88

This table summarizes the herbicidal efficacy of this compound compared to established herbicides like diuron and linuron, indicating its potential effectiveness at lower application rates.

Environmental Impact and Safety

Research into the environmental impact of phenylurea herbicides has highlighted concerns regarding their persistence in soil and water systems. Studies have shown that while this compound may offer effective weed control, its degradation products must be monitored to assess ecological safety .

Mechanism of Action

The mechanism by which Urea, N,N’-bis(3-chloro-4-methoxyphenyl)- exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Metoxuron (N’-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea)

  • Molecular Formula : C₁₀H₁₂ClN₂O₂
  • Key Differences : Replaces one phenyl group with dimethylamine (-N(CH₃)₂) and retains the 3-chloro-4-methoxyphenyl group.
  • Properties and Uses: Classified as a herbicide, metoxuron was banned due to its suspected carcinogenicity and environmental persistence .
  • Activity : The 3-chloro-4-methoxyphenyl moiety enables halogen bonding (e.g., with Gly151 in protein pockets), as observed in fragment-based studies .

N,N'-Bis-(3,4-dichlorophenyl)urea

  • Molecular Formula : C₁₃H₈Cl₄N₂O
  • Key Differences : Substitutes methoxy with chlorine at the 4-position, creating a tetra-chlorinated structure.
  • Properties : Increased hydrophobicity and molecular weight (356.03 g/mol) compared to the target compound. Used as a standard in food analysis, indicating stability under analytical conditions .

N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea

  • Molecular Formula : C₁₅H₁₄Br₂N₂O
  • Key Differences : Replaces chlorine with bromine and introduces dimethyl groups on the urea nitrogen.
  • Properties: Bromine’s larger atomic radius strengthens halogen bonding but increases molecular weight (398.08 g/mol). Crystallizes in a monoclinic P21/n space group .
  • Activity : Dimethyl groups reduce hydrogen-bonding capacity, likely diminishing interactions with biological targets compared to methoxy-substituted analogs.

N,N'-Bis(3-chlorophenyl)urea

  • Molecular Formula : C₁₃H₁₀Cl₂N₂O
  • Key Differences : Lacks the 4-methoxy substituent, retaining only 3-chloro groups.
  • Properties : Lower molecular weight (281.14 g/mol) and reduced polarity due to the absence of methoxy. Exhibits a decomposition enthalpy (ΔrH°) of 122.0 ± 5.3 kJ/mol in solid-phase reactions .
  • Activity : The lack of methoxy may limit hydrogen-bonding interactions, reducing efficacy in applications requiring polar contacts.

N,N'-Bis(3-chloro-4-methylphenyl)urea

  • Molecular Formula : C₁₅H₁₄Cl₂N₂O
  • Key Differences : Replaces methoxy with methyl (-CH₃) at the 4-position.
  • Classified as a laboratory chemical for R&D .
  • Activity : Methyl’s electron-donating effect is weaker than methoxy, altering electronic distribution and reactivity.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N,N'-Bis(3-chloro-4-methoxyphenyl)urea C₁₅H₁₃Cl₂N₂O₃ 343.18 3-Cl, 4-OCH₃ Potential herbicide/protein binder
Metoxuron C₁₀H₁₂ClN₂O₂ 230.67 3-Cl, 4-OCH₃, -N(CH₃)₂ Banned herbicide (suspected carcinogen)
N,N'-Bis-(3,4-dichlorophenyl)urea C₁₃H₈Cl₄N₂O 356.03 3-Cl, 4-Cl Food analysis standard
N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea C₁₅H₁₄Br₂N₂O 398.08 4-Br, -N(CH₃)₂ Halogen-bonding crystallographic study
N,N'-Bis(3-chlorophenyl)urea C₁₃H₁₀Cl₂N₂O 281.14 3-Cl High thermal stability
N,N'-Bis(3-chloro-4-methylphenyl)urea C₁₅H₁₄Cl₂N₂O 309.19 3-Cl, 4-CH₃ Laboratory R&D chemical

Key Research Findings

  • Substituent Effects : The 4-methoxy group in the target compound enhances polarity and hydrogen-bonding capacity, critical for interactions with biological targets like serine hydrolases or adenine-binding pockets .
  • Toxicity Profile: Compounds with dimethylamine substituents (e.g., metoxuron) exhibit higher regulatory restrictions due to carcinogenicity, whereas bis-phenyl analogs may offer safer profiles pending further study .
  • Halogen Bonding : Chlorine and bromine substituents enable halogen bonding, but bromine’s larger size may improve binding affinity in crystallographic contexts .

Biological Activity

N,N'-Bis(3-chloro-4-methoxyphenyl)urea is an organic compound with significant biological activity, particularly noted for its role as an inhibitor of cytochrome P450 enzymes. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features two 3-chloro-4-methoxyphenyl groups linked by a central urea moiety. Its molecular formula is C16H16ClN2O2C_{16}H_{16}ClN_2O_2, with a molecular weight of approximately 300.19 g/mol. The presence of chlorine and methoxy substituents significantly influences its chemical reactivity and biological activity.

Biological Activity

Inhibition of Cytochrome P450 Enzymes

One of the primary biological activities of this compound is its ability to inhibit cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered medications. This characteristic suggests that the compound may have applications in pharmacological contexts where modulation of metabolic pathways is necessary.

Impact on Drug Metabolism

The inhibition of cytochrome P450 enzymes by this compound can affect the metabolism of various drugs, potentially enhancing or reducing their efficacy. This interaction necessitates careful consideration in drug formulation and therapeutic applications, particularly for drugs with narrow therapeutic indices.

Research indicates that the compound interacts with various biological molecules, especially those involved in metabolic processes. The specific mechanisms through which this compound exerts its inhibitory effects on cytochrome P450 enzymes are still under investigation, but it is believed that the structural features of the compound play a critical role in its binding affinity and selectivity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes some related compounds and their unique features:

Compound NameUnique Features
N,N'-Bis(3-chloro-4-methylphenyl)ureaContains a methyl group; affects hydrophobicity
N,N'-Bis(3-chloro-4-fluorophenyl)ureaFluorine substituent alters electronic properties
N,N'-Bis(4-chlorophenyl)ureaLacks methoxy group; differences in solubility

This compound stands out due to its combination of chlorine and methoxy groups, enhancing both its chemical reactivity and biological activity compared to similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological effects and potential applications of this compound:

  • Pharmacokinetic Studies : Research has demonstrated that co-administration with other drugs can significantly alter their pharmacokinetics due to the inhibition of cytochrome P450 enzymes. This finding emphasizes the need for careful monitoring when prescribing medications alongside this compound.
  • Agricultural Applications : Preliminary studies suggest that derivatives of phenylureas, including this compound, exhibit herbicidal properties. Investigations into its effects on plant metabolism indicate potential use as an agricultural herbicide, particularly against resistant plant species .
  • Neurotoxicity Assessments : Toxicological profiles indicate that compounds containing similar chlorinated phenyl groups may exhibit neurotoxic effects at high exposure levels. While specific data on this compound is limited, understanding these risks is crucial for safe handling and application in both pharmaceutical and agricultural contexts .

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